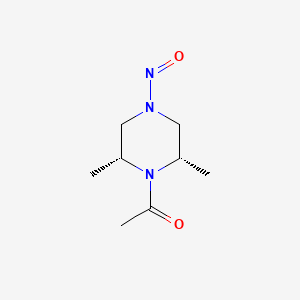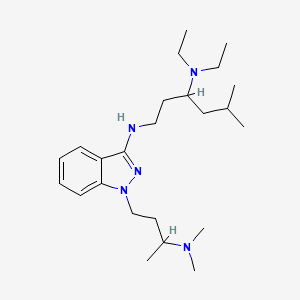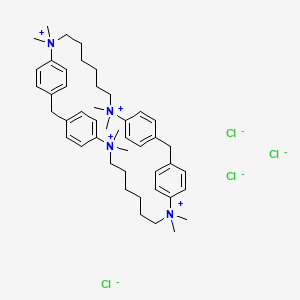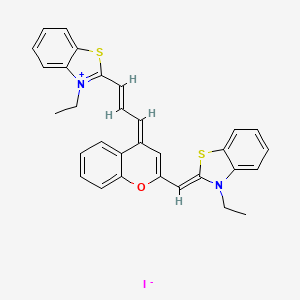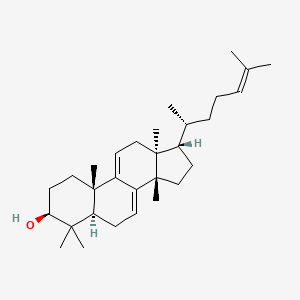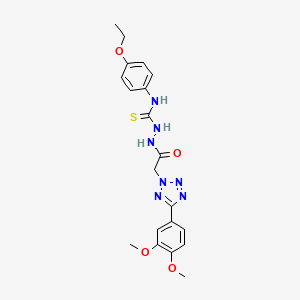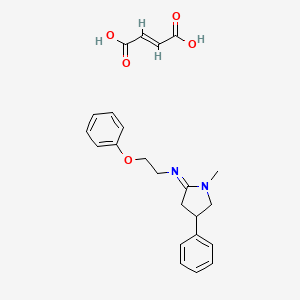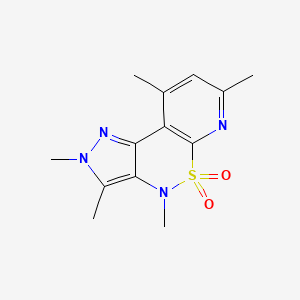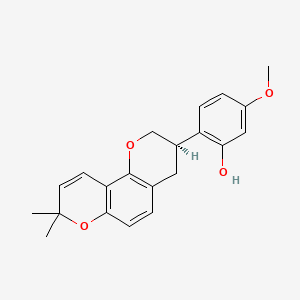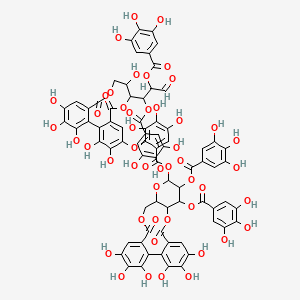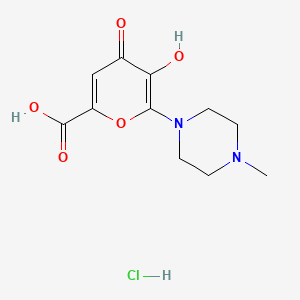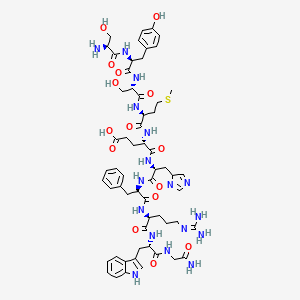
alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features an aziridine ring, a p-chlorobenzoyl group, and a propionic acid moiety, making it a subject of interest for researchers studying its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of ethylenimine with appropriate precursors under controlled conditions.
Introduction of the p-Chlorobenzoyl Group: This step involves the acylation of the intermediate compound with p-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Propionic Acid Moiety: The propionic acid group is introduced through esterification or amidation reactions, often using reagents like propionyl chloride.
Formation of the p-Chloroanilide: The final step involves the reaction of the intermediate with p-chloroaniline to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid: Lacks the p-chloroanilide group but shares similar core structure and properties.
Beta-(p-chlorobenzoyl)propionic acid p-chloroanilide: Lacks the aziridine ring but has comparable chemical reactivity.
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid methyl ester: Contains a methyl ester group instead of the p-chloroanilide, offering different reactivity and applications.
Uniqueness
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide is unique due to its combination of an aziridine ring, p-chlorobenzoyl group, and p-chloroanilide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
116356-06-0 |
|---|---|
Molecular Formula |
C18H16Cl2N2O2 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-N,4-bis(4-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-3-1-12(2-4-13)17(23)11-16(22-9-10-22)18(24)21-15-7-5-14(20)6-8-15/h1-8,16H,9-11H2,(H,21,24) |
InChI Key |
JNRAPYYEFYIKRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


